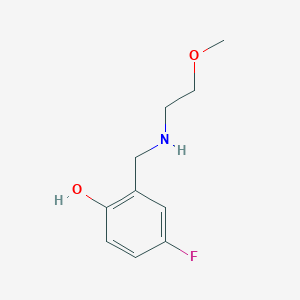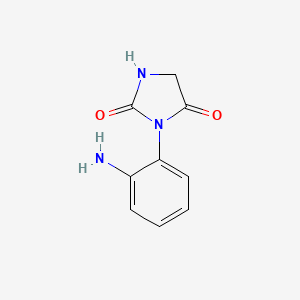
3-(2-氨基苯基)咪唑烷-2,4-二酮
描述
“3-(2-Aminophenyl)imidazolidine-2,4-dione” is a chemical compound with the IUPAC name 3-(2-aminobenzyl)-2,4-imidazolidinedione . It has a molecular weight of 205.22 .
Molecular Structure Analysis
The InChI code for “3-(2-Aminophenyl)imidazolidine-2,4-dione” is 1S/C10H11N3O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“3-(2-Aminophenyl)imidazolidine-2,4-dione” is a powder that is stored at room temperature .科学研究应用
抗惊厥和抗心律失常特性
咪唑烷衍生物,如3-(2-氨基苯基)咪唑烷-2,4-二酮,已被研究用于其作为抗惊厥和抗心律失常药物的潜在用途。 这些化合物可以调节中枢神经系统的活动,并可能有助于治疗癫痫和心律不齐 .
抗糖尿病活性
咪唑烷衍生物的结构修饰已导致具有抗糖尿病特性的化合物的开发。 这些衍生物可以影响血糖水平,并可用于控制糖尿病 .
抗菌和抗真菌应用
咪唑烷化合物表现出显著的生物活性,包括抗菌和抗真菌作用。 这使得它们在开发治疗细菌和真菌感染的新疗法方面具有价值 .
抗HIV和抗逆转录病毒治疗
一些咪唑烷衍生物在抗HIV活性方面显示出希望。 它们有可能用作抗逆转录病毒治疗方案的一部分来控制HIV/AIDS .
抗甲状腺和抗氧化作用
据报道,这些化合物还具有抗甲状腺和抗氧化特性。 它们可能在治疗甲状腺疾病和保护身体免受氧化应激方面发挥作用 .
不对称催化和手性助剂
咪唑烷-2-硫酮,与3-(2-氨基苯基)咪唑烷-2,4-二酮密切相关,用作不对称催化中的手性助剂和配体。 这种应用在合成对映体纯的化合物方面至关重要,这对制药行业至关重要 .
安全和危害
作用机制
Target of Action
It has been suggested that this compound may interact with the voltage-gated sodium channel inner pore (vgcip), which is often targeted by anticonvulsant drugs .
Mode of Action
Molecular docking studies suggest that this compound may bind to the vgcip, leading to more binding affinity toward the channel and fitting well in the active pocket . This interaction could potentially alter the function of the channel, which may contribute to the compound’s anticonvulsant effects .
Biochemical Pathways
Given its potential interaction with the vgcip, it is plausible that this compound could influence neuronal signaling pathways, particularly those involving sodium ion transport .
Result of Action
It has been suggested that this compound may have anticonvulsant and antibacterial properties . In molecular docking studies, certain derivatives of this compound showed promising results as potential anticonvulsant agents . Additionally, some derivatives demonstrated efficient antibacterial activity against both Gram-positive and Gram-negative bacteria .
生化分析
Biochemical Properties
3-(2-Aminophenyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active sites of enzymes, altering their activity and influencing the overall metabolic flux. Additionally, 3-(2-Aminophenyl)imidazolidine-2,4-dione can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 3-(2-Aminophenyl)imidazolidine-2,4-dione on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in downstream gene expression. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis . Furthermore, 3-(2-Aminophenyl)imidazolidine-2,4-dione may impact cellular metabolism by affecting the activity of metabolic enzymes and the availability of metabolic intermediates .
Molecular Mechanism
At the molecular level, 3-(2-Aminophenyl)imidazolidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Aminophenyl)imidazolidine-2,4-dione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Aminophenyl)imidazolidine-2,4-dione remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 3-(2-Aminophenyl)imidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks .
Metabolic Pathways
3-(2-Aminophenyl)imidazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the activity of key enzymes, thereby affecting overall metabolic homeostasis . Understanding the specific metabolic pathways and interactions of 3-(2-Aminophenyl)imidazolidine-2,4-dione is crucial for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(2-Aminophenyl)imidazolidine-2,4-dione within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Additionally, the distribution of 3-(2-Aminophenyl)imidazolidine-2,4-dione within different tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(2-Aminophenyl)imidazolidine-2,4-dione is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 3-(2-Aminophenyl)imidazolidine-2,4-dione can affect its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
3-(2-aminophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRUNKFCGLCNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


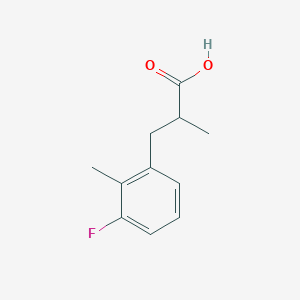
![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)
![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)
![3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1446661.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)
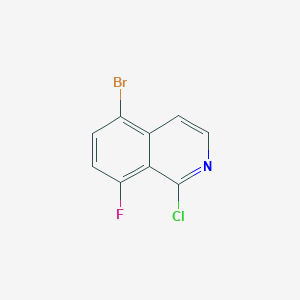
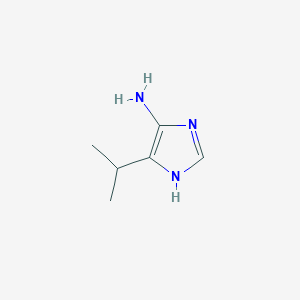
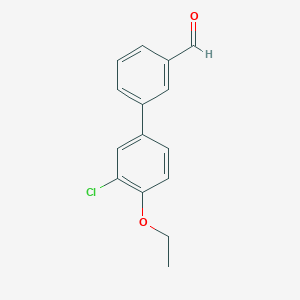
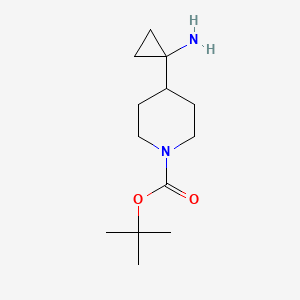

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)
![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)
